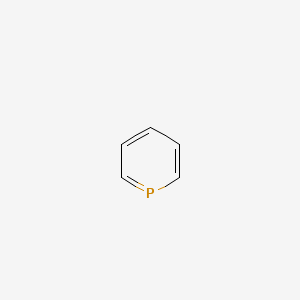
1-phosphonopentylphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phosphonopentylphosphonic acid is a bisphosphonic acid derivative known for its strong affinity to hydroxyapatite, making it a valuable compound in various scientific and industrial applications. Bisphosphonic acids are characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which provides them with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentylidenebisphosphonic acid typically involves the reaction of a pentylidene precursor with phosphorous acid or its derivatives. One common method is the McKenna reaction, which uses bromotrimethylsilane to convert dialkyl phosphonates into phosphonic acids . This reaction is favored due to its high yield and mild conditions.
Industrial Production Methods
Industrial production of pentylidenebisphosphonic acid often employs large-scale batch reactors where the McKenna reaction is carried out under controlled conditions. The reaction mixture is typically heated to around 80-140°C, depending on the specific reagents used . The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
1-phosphonopentylphosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphinic acids.
Substitution: Reaction with alcohols, amines, and other nucleophiles to form esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often carried out using reducing agents such as sodium borohydride.
Substitution: Common reagents include alkyl halides, alcohols, and amines under acidic or basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acids.
Substitution: Esters and amides.
科学研究应用
1-phosphonopentylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of bone resorption and as a marker for bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the development of dental adhesives and coatings for implants.
作用机制
1-phosphonopentylphosphonic acid exerts its effects primarily through its strong binding affinity to hydroxyapatite, a major component of bone. This binding inhibits osteoclast-mediated bone resorption by disrupting the formation of the ruffled border and reducing the activity of osteoclasts . Additionally, it promotes osteoclast apoptosis and decreases osteoclast progenitor development .
相似化合物的比较
Similar Compounds
- Methylenebisphosphonic acid
- Ethylenebisphosphonic acid
- Hydroxyethylidenebisphosphonic acid
Uniqueness
1-phosphonopentylphosphonic acid is unique due to its longer alkyl chain, which enhances its binding affinity and stability compared to shorter-chain bisphosphonic acids . This makes it particularly effective in applications requiring strong and durable binding to hydroxyapatite.
属性
CAS 编号 |
4672-28-0 |
|---|---|
分子式 |
C5H14O6P2 |
分子量 |
232.11 g/mol |
IUPAC 名称 |
1-phosphonopentylphosphonic acid |
InChI |
InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11) |
InChI 键 |
IRYOZLKMXHUGKP-UHFFFAOYSA-N |
SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
规范 SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
同义词 |
pentane diphosphonate pentane diphosphonate tetrasodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)


![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)





